(4-Aminooxan-4-yl)methanol
Description
Significance of the Oxane Ring System in Chemical Research
The oxane ring, also known as tetrahydropyran (B127337) (THP), is a six-membered saturated heterocycle containing one oxygen atom. wikipedia.org This structural motif is of considerable importance in chemistry for several reasons. The oxane ring is a prevalent feature in many biologically significant molecules, most notably in pyranose sugars like glucose, where the cyclic hemiacetal form constitutes the core of the structure. wikipedia.org
In synthetic organic chemistry, the tetrahydropyran ring is widely utilized. For instance, derivatives of THP are commonly employed as protecting groups for alcohols. wikipedia.org The reaction of an alcohol with 3,4-dihydropyran forms a 2-tetrahydropyranyl ether, which is stable under many reaction conditions but can be readily removed via acid-catalyzed hydrolysis. wikipedia.org
Furthermore, the incorporation of saturated rings like oxane is a key strategy in medicinal chemistry to introduce three-dimensionality into drug candidates. nih.gov Compared to flat aromatic rings, three-dimensional structures can lead to higher target selectivity and improved pharmacokinetic profiles. The oxane ring, being non-planar and polar, can influence a molecule's conformation and physicochemical properties such as solubility and metabolic stability. nih.govacs.org The inherent stability of the oxane ring also makes it a reliable scaffold for the spatial arrangement of functional groups. acs.org
Overview of Functional Group Complementarity: Amino and Hydroxyl Groups
Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions and properties. lumenlearning.comlibretexts.org (4-Aminooxan-4-yl)methanol possesses two key functional groups: a primary amino group (-NH₂) and a primary hydroxyl group (-OH). The presence of both groups on the same carbon atom of the oxane ring leads to a complementary and versatile chemical reactivity.
The hydroxyl group is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. libretexts.org This ability significantly influences the molecule's solubility in polar solvents, particularly water. solubilityofthings.com In chemical synthesis, hydroxyl groups are versatile intermediates that can be oxidized to aldehydes or carboxylic acids, or converted into a variety of other functional groups.
The amino group consists of a nitrogen atom bonded to hydrogen atoms. libretexts.org It is also polar and can participate in hydrogen bonding. A key characteristic of the amino group is its basicity; the lone pair of electrons on the nitrogen atom can accept a proton (H⁺), allowing it to act as a base. libretexts.orgkhanacademy.org This property is fundamental to the formation of salts and ionic interactions in biological systems. libretexts.org
The co-location of an amino and a hydroxyl group in this compound provides a unique chemical profile. The molecule can engage in a diverse range of bonding interactions, including hydrogen bonding and ionic interactions. lumenlearning.com This dual functionality is a cornerstone of its utility as a building block, allowing for selective reactions at either the nitrogen or the oxygen atom, or for the construction of bifunctional ligands capable of chelating metal ions.
Properties of Key Functional Groups
| Functional Group | Formula | Key Properties | Source |
|---|---|---|---|
| Hydroxyl | -OH | Polar; forms hydrogen bonds; acts as a weak acid; increases water solubility. | libretexts.orgsolubilityofthings.com |
| Amino | -NH₂ | Polar; acts as a base (can accept a proton); forms hydrogen bonds. | libretexts.orgsolubilityofthings.comkhanacademy.org |
Role of this compound as a Versatile Chemical Scaffold in Contemporary Research
A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. This compound serves as an exemplary scaffold due to its rigid cyclic core and its orthogonally reactive functional groups.
In contemporary research, particularly in drug discovery and materials science, this compound is utilized as a versatile building block. chemshuttle.com Its structure provides a well-defined three-dimensional orientation for the amino and hydroxymethyl substituents, which is a desirable feature for designing molecules that interact with specific biological targets like enzymes or receptors. nih.gov
The primary amine can be readily functionalized through reactions such as acylation, alkylation, or sulfonylation without affecting the hydroxyl group, and vice-versa. This selective reactivity allows chemists to systematically build more complex molecules. For example, the amine can be used as a nucleophile or as a point of attachment for peptide chains, while the hydroxyl group can be derivatized to form ethers, esters, or used as an anchor to a solid support for combinatorial synthesis. This modularity makes this compound a valuable starting material for the synthesis of novel pharmaceutical intermediates and specialty chemicals. cymitquimica.com Its application in research is primarily as an intermediate for creating more elaborate molecular architectures. chemshuttle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-aminooxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNBHGJGXBSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592742 | |
| Record name | (4-Aminooxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720706-20-7 | |
| Record name | 4-Aminotetrahydro-2H-pyran-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720706-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminooxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminooxan-4-yl)methanol | |
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Advanced Synthetic Methodologies for 4 Aminooxan 4 Yl Methanol and Its Derivatives
Stereoselective Synthesis Approaches to the Oxane Core
The cornerstone of synthesizing (4-Aminooxan-4-yl)methanol lies in the stereocontrolled formation of its oxane ring. Both diastereoselective and enantioselective strategies are crucial for accessing specific stereoisomers, which may exhibit distinct biological activities.
Diastereoselective Routes
Diastereoselective methods aim to control the relative stereochemistry of the substituents on the oxane ring. A plausible approach to this compound could involve the diastereoselective functionalization of a pre-existing oxane derivative. For instance, the addition of nucleophiles to a 4-oxo-oxane (tetrahydropyran-4-one) precursor can be influenced by the existing ring conformation and the nature of the reagents.
One powerful strategy involves a tandem reaction sequence. For example, a Rh-catalyzed intermolecular hydroacylation of a salicylaldehyde (B1680747) with an alkyne, followed by an intramolecular oxo-Michael addition, can generate highly substituted chroman-4-ones with good diastereoselectivity. nih.gov While this example leads to a fused ring system, the principle of a tandem reaction to set multiple stereocenters can be adapted. A more direct analogy would be the aldol (B89426) reaction of β-ketoesters with aldehydes, followed by a tandem Knoevenagel condensation and intramolecular Michael addition, which has been shown to produce highly substituted tetrahydropyran-4-ones as single diastereomers. nih.gov
A potential diastereoselective synthesis of a this compound precursor could start from a substituted 4-oxo-oxane. The diastereoselective addition of a cyanide source to the ketone would yield a 4-cyano-4-hydroxyoxane. Subsequent reduction of the nitrile and manipulation of the hydroxyl group would lead to the target structure. The stereochemical outcome of the initial cyanide addition could be directed by bulky substituents already present on the oxane ring.
Table 1: Examples of Diastereoselective Synthesis of Substituted Oxanes
| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
| Salicylaldehyde and Diphenylacetylene | [Rh(cod)2]BF4, ligand, CsF, MeCN | trans-2,3-Diphenylchroman-4-one | 5.7:1 | nih.gov |
| β-Ketoester and Aldehyde | Aldehyde, piperidine, AcOH, toluene, reflux | Highly substituted tetrahydropyran-4-one | Single diastereomer | nih.gov |
| 2,6-diphenyl-4-oxanone oxime | Lithium aluminum hydride | 2,6-diphenyl-4-aminooxane | Mixture of epimers (equatorial major) | researchgate.net |
This table presents examples of diastereoselective syntheses of oxane and related structures, illustrating potential strategies applicable to the synthesis of this compound precursors.
Enantioselective Transformations
To obtain enantiomerically pure this compound, enantioselective methods are essential. These methods establish the absolute stereochemistry at the C4 position. A key strategy would be the enantioselective desymmetrization of a prochiral starting material or a kinetic resolution of a racemic intermediate.
One highly effective approach is the Ru-catalyzed Asymmetric Ring-Opening Metathesis/Cross-Metathesis (AROM/CM) of oxabicyclic olefins. acs.orgnih.gov This methodology allows for the synthesis of a wide range of enantiomerically enriched 2,6-disubstituted pyrans. acs.orgnih.gov While the direct synthesis of a 4,4-disubstituted oxane via this method is not straightforward, the functionalized pyran products could serve as versatile intermediates.
A more direct approach could involve the use of chiral catalysts to control the addition to a 4-substituted oxane precursor. For instance, chiral phosphoric acids have emerged as powerful catalysts for enantioselective reactions. An intramolecular oxa-Michael reaction catalyzed by a chiral phosphoric acid can produce substituted tetrahydropyrans with excellent enantioselectivity. rsc.org This "clip-cycle" approach, involving an initial alkene metathesis followed by the asymmetric cyclization, offers a versatile route to enantioenriched oxanes. rsc.org
Another promising strategy is the enantioselective cross-dehydrogenative coupling (CDC) to form tetrahydropyrans. nih.gov This method utilizes a chiral Lewis acid to control the intramolecular coupling of unfunctionalized starting materials, leading to chiral 2-substituted tetrahydropyrans with high yields and stereoselectivity. nih.gov Adapting such a strategy to form a quaternary center at the 4-position would be a significant advancement.
Table 2: Examples of Enantioselective Synthesis of Functionalized Tetrahydropyrans
| Starting Material | Catalyst/Reagents | Product | Enantiomeric Excess (ee) | Reference |
| Oxabicyclic olefin | Chiral Ru-complex | 2,6-Disubstituted pyran | up to 98% | acs.orgnih.gov |
| ω-Unsaturated alcohol | Chiral Phosphoric Acid | 2,2,6-Trisubstituted THP | Excellent | rsc.org |
| β-Ketoester derivative | Chiral Lewis Acid / DDQ | 2-Substituted tetrahydropyran (B127337) | Excellent | nih.gov |
This table showcases enantioselective methods for the synthesis of functionalized tetrahydropyrans, providing a basis for developing a synthesis of enantiopure this compound.
Novel Functionalization Strategies for the this compound Scaffold
Once the core structure of this compound is established, further diversification can be achieved through selective functionalization of its hydroxyl and amino groups, or by modifying the oxane ring itself.
Chemoselective Modifications of the Amino Moiety
Conversely, the amino group can be selectively functionalized in the presence of the hydroxyl group. The higher nucleophilicity of the amine generally allows for its selective acylation or alkylation under appropriate conditions. For example, N-chloroacetylation of amino alcohols can be achieved with high chemoselectivity in a phosphate (B84403) buffer, avoiding reaction at the hydroxyl group. tandfonline.com
The use of specific reagents can also direct functionalization to the nitrogen atom. For instance, the reaction of amino alcohols with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature leads to selective N-protection. organic-chemistry.org Furthermore, the innate reactivity difference can be exploited, as the reaction of amino alcohols with acid chlorides in the presence of magnesium oxide in an aqueous organic solution can lead to chemoselective N-acylation. researchgate.net
Ring Expansion and Contraction Methodologies
Modification of the oxane ring itself through ring expansion or contraction can lead to novel analogues of this compound. While less common for six-membered rings compared to strained systems, such transformations can provide access to unique scaffolds.
Ring expansion of smaller rings, such as oxetanes, to tetrahydrofurans has been reported using NHC-Cu catalysts and diazo compounds. clausiuspress.com A strong acid-catalyzed electrophilic ring expansion of oxetanes using sulfoxonium ylides has also been developed to produce trans-2,3-disubstituted tetrahydrofurans. researchgate.net Applying similar principles to a suitably functionalized oxane derivative, perhaps through a fragmentation-recombination strategy, could be envisioned.
Ring contraction is a more challenging transformation for a stable ring system like oxane. However, specific rearrangements, potentially initiated by radical reactions or photochemical methods, could lead to substituted furans or other smaller ring systems. The mechanism of ring opening of substituted tetrahydropyrans has been studied, which could provide insights into designing controlled ring contraction or fragmentation pathways. researchgate.net
Green Chemistry Principles in this compound Synthesis
The adoption of green chemistry principles is paramount in modern organic synthesis to minimize hazardous waste and improve sustainability. For a molecule like this compound, which contains a polar oxane ring and amino and alcohol functional groups, there are significant opportunities to employ greener synthetic routes.
Traditional organic reactions often rely on volatile and toxic organic solvents. Shifting towards solvent-free or aqueous reaction media represents a significant step in green chemistry.
Aqueous Medium Reactions: The inherent polarity and water solubility imparted by the oxane ring in this compound make aqueous synthesis a viable and attractive option. The use of water as a solvent is not only environmentally benign but can also influence reaction pathways and stereoselectivity. researchgate.net For instance, in the synthesis of related 4-amidotetrahydropyran derivatives, the addition of water has been shown to invert stereoselectivity, highlighting its role as more than just an inert medium. researchgate.net One-pot multicomponent reactions, which are highly efficient, have been successfully carried out in water or water-ethanol mixtures to produce various pyran and chromene derivatives, suggesting a similar approach could be developed for this compound. researchgate.netnih.gov
Solvent-Free Reactions: Solvent-free, or neat, reactions offer advantages by maximizing atom economy and simplifying purification processes. ijrap.net Techniques such as grinding reactants together, sometimes with a catalytic amount of a solid support, can induce reactions without any solvent. rsc.org This method has been successfully applied to the synthesis of various heterocyclic compounds, including 1,4-dihydropyridines and 1,3,4-thiadiazoles. rsc.orgmdpi.com While specific examples for this compound are not prevalent, the principles are broadly applicable to the synthesis of highly functionalized heterocyclic systems.
| Reaction Type | Solvent/Condition | Key Advantages | Relevance to this compound Synthesis |
| Aqueous Synthesis | Water, Water/Ethanol | Reduced toxicity, low cost, potential for unique reactivity/selectivity | High polarity of the target molecule suggests good compatibility. researchgate.net |
| Solvent-Free Synthesis | Grinding, Neat | High atom economy, reduced waste, simplified workup | Applicable to complex heterocycle synthesis; reduces reliance on volatile organic compounds. ijrap.netrsc.org |
| Microwave-Assisted | Aqueous or Solvent-Free | Rapid reaction times, improved yields | Can be combined with green solvents to accelerate reactions. ajol.info |
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. Both biocatalysis and chemocatalysis offer sustainable pathways to this compound and its derivatives.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. For the synthesis of related bioactive compounds like iminosugars and aminopolyols, biocatalytic cascades using enzymes such as transaminases, imine reductases, and aldolases have been developed. manchester.ac.uk These enzymatic routes can facilitate the creation of chiral centers, which is often a challenge in traditional chemical synthesis.
Chemcatalysis: The development of novel catalysts that are efficient, reusable, and operate under mild conditions is a key research area.
Reductive Amination: A common method for introducing the amino group involves reductive amination. Sustainable versions of this reaction can employ catalytic hydrogenation over recyclable catalysts like palladium on carbon.
Asymmetric Catalysis: For producing specific stereoisomers, chiral catalysts are essential. For example, a catalytic asymmetric Staudinger–aza-Wittig reaction using a recyclable chiral phosphine (B1218219) catalyst has been shown to be effective for synthesizing chiral heterocyclic amines. bohrium.com
Organocatalysis: Small organic molecules can also act as powerful catalysts. Pyridine-2-carboxylic acid (P2CA) has been used as a recyclable, dual acid-base catalyst for the green synthesis of 2-amino-4H-chromene derivatives in a water-ethanol mixture, achieving high yields and demonstrating scalability. nih.gov
Metal-Complex Catalysis: Complexes of metals like zinc and ruthenium have been developed for synthesizing pyran derivatives and for alcohol alkylation, respectively. ajol.infomdpi.com A zinc-L-proline complex has been used as a reusable green catalyst in aqueous media. ajol.info
| Catalyst Type | Example | Reaction Type | Advantages |
| Biocatalyst | Transaminase, Imine Reductase manchester.ac.uk | Amination | High stereoselectivity, mild aqueous conditions. |
| Heterogeneous | Palladium on Carbon (Pd/C) | Reductive Amination | Recyclable, avoids stoichiometric reagents. |
| Organocatalyst | Pyridine-2-carboxylic acid (P2CA) nih.gov | Multicomponent Reaction | Metal-free, recyclable, works in green solvents. |
| Metal-Complex | Zn(L-proline)2 ajol.info | Pyran Synthesis | Reusable, effective in aqueous media. |
| Chiral Phosphine | HypPhos bohrium.com | Aza-Wittig Reaction | High enantioselectivity, catalyst is recyclable. |
Industrial Synthesis Challenges and Optimization Strategies
Translating a laboratory-scale synthesis into a robust, cost-effective, and safe industrial process presents numerous challenges. Optimization strategies often focus on process intensification and rigorous quality control.
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. acs.org For the industrial production of this compound, this involves optimizing reaction parameters to maximize yield and throughput while ensuring cost-effectiveness.
Scalability Challenges: Scaling up the synthesis of complex heterocyclic amines often encounters issues with reaction control, purification, and handling of reagents. thieme-connect.comresearchgate.net For electron-poor heterocyclic amines, which can be less reactive, developing a robust and scalable reductive amination protocol is crucial. thieme-connect.comthieme-connect.com One successful approach involved using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA), which proved scalable to a 44.8 kg batch. thieme-connect.com
Optimization Strategies:
Continuous Flow Chemistry: Microreactor technology can offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher yields in shorter times. researchgate.net
Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly improve efficiency and reduce waste.
Crystallization-Induced Resolution: For chiral molecules, developing methods for dynamic kinetic resolution or crystallization-induced separation of diastereomers can be more efficient than traditional chromatography on a large scale. acs.org
Ensuring the purity of pharmaceutical intermediates is a critical regulatory requirement. Impurity profiling—the identification, quantification, and characterization of unwanted chemicals—is a mandatory step in the manufacturing process.
Sources of Impurities: Impurities in the final product can originate from several sources:
Starting materials and reagents: Unreacted starting materials or impurities within them.
Intermediates: Incomplete conversion can leave residual intermediates.
Side reactions: Formation of by-products due to competing reaction pathways.
Degradation: The product may degrade under certain reaction or storage conditions.
Analytical Control: A suite of analytical techniques is used to profile and control impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is a primary tool for separating and identifying trace-level impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also used for volatile impurities. The goal is to identify route-specific impurities that can provide information about the synthetic pathway and help in optimizing the process to minimize their formation.
Chemical Reactivity and Derivatization Strategies
Amine Reactivity and Amidation Reactions
The primary amine group is a key site for nucleophilic reactions, enabling the synthesis of a diverse array of derivatives, including amides and sulfonamides, and participation in alkylation reactions.
The primary amine of (4-Aminooxan-4-yl)methanol can readily undergo acylation to form amides and sulfonamides, which are significant functionalities in medicinal chemistry. researchgate.nettcichemicals.com
Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or acid anhydrides. youtube.comresearchgate.net The use of coupling reagents is a common strategy for forming the amide bond directly from a carboxylic acid. fishersci.co.ukorganic-chemistry.org For instance, reacting this compound with a carboxylic acid in the presence of a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-hydroxy-benzotriazole (HOBt), would yield the corresponding N-acylated derivative. fishersci.co.uk The reaction is generally performed in an aprotic solvent like DMF or DCM. researchgate.netfishersci.co.uk
Sulfonamide Formation: Sulfonamides are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base. researchgate.netnih.gov The reaction of this compound with an arylsulfonyl chloride, for example, in a solvent like pyridine (B92270) or in an aqueous medium with a base like sodium acetate, would produce the corresponding sulfonamide. researchgate.netnih.gov These compounds are of interest as they can act as bioisosteres for carboxylic acids. researchgate.nettcichemicals.com
| Reagent Class | Specific Reagent Example | Product Type | General Conditions |
| Acyl Chloride | Acetyl Chloride | Amide | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) |
| Carboxylic Acid | Benzoic Acid | Amide | Coupling agent (e.g., EDC, HATU), Aprotic solvent (e.g., DMF) |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., Pyridine), 0-25 °C |
The amine group can also be modified through alkylation to form secondary and tertiary amines.
Reductive Amination: This method involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. nih.govorganic-chemistry.org For example, reacting this compound with a simple aldehyde like acetaldehyde (B116499) in the presence of a reducing agent such as sodium cyanoborohydride or decaborane (B607025) in methanol (B129727) would yield the N-ethyl derivative. rsc.org This is a highly efficient method for creating C-N bonds. organic-chemistry.org
Direct Alkylation: The primary amine can also be alkylated using alkyl halides. However, this method can be challenging to control, often leading to over-alkylation and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.govgoogle.com To achieve selective mono-alkylation, specific catalysts and reaction conditions are often required. organic-chemistry.org
| Reaction Type | Reagents | Product | Key Features |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | High selectivity for mono-alkylation, mild conditions. organic-chemistry.org |
| Direct Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Risk of over-alkylation, may require specific catalysts for control. nih.gov |
Hydroxyl Group Transformations
The primary hydroxyl group on the hydroxymethyl substituent is another site for derivatization, allowing for the formation of esters and ethers, as well as oxidation to other functional groups.
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. wikipedia.org Alternatively, reaction with more reactive acyl chlorides or acid anhydrides in the presence of a base like pyridine provides a more facile route to ester formation.
Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the ether.
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification | Acyl Chloride, Base | Ester |
| Etherification | Base (e.g., NaH), Alkyl Halide | Ether |
Oxidation: As a primary alcohol, the hydroxymethyl group of this compound can be oxidized. wikipedia.org Depending on the oxidizing agent and reaction conditions, the oxidation can yield either the corresponding aldehyde or further oxidize to the carboxylic acid. libretexts.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, (4-amino-4-formyloxane). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, 4-aminooxane-4-carboxylic acid. libretexts.orggoogle.com
Reduction: The primary hydroxyl group is already in a reduced state and cannot be further reduced.
| Transformation | Reagent Type | Potential Product |
| Mild Oxidation | PCC, Dess-Martin periodinane | (4-amino-4-formyloxane) |
| Strong Oxidation | KMnO₄, H₂CrO₄ | 4-aminooxane-4-carboxylic acid |
Heterocyclic Ring System Transformations and Stability
The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle that is generally stable under many reaction conditions. capotchem.cnenamine.net Its stability is a key feature, allowing for selective functionalization of the amino and hydroxyl groups without disrupting the core structure. Studies on related 4-aminooxanes have investigated their stereochemistry and basicity, suggesting that the ring prefers a chair conformation. researchgate.netacs.org Alkyl groups on the ring can influence the basicity of the exocyclic amine due to steric factors. researchgate.netresearchgate.net While generally stable, extreme conditions or specific reagents could potentially lead to ring-opening reactions, though this is not a common transformation for this type of heterocycle. zlibrary.to The stability of the ring system is an asset in its use as a scaffold in medicinal chemistry and specialty chemical synthesis.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.comamazonaws.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, a complete picture of the (4-Aminooxan-4-yl)methanol structure can be assembled.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule. spcmc.ac.in Analysis of spectra recorded in deuterated chloroform (B151607) (CDCl₃) allows for the assignment of each signal to specific protons and carbons in the this compound structure.
The ¹H NMR spectrum displays distinct signals corresponding to the hydroxymethyl protons, the protons on the oxane ring, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. For instance, the protons on the carbons attached to the ring oxygen (positions 2 and 6) are typically shifted downfield.
The ¹³C NMR spectrum reveals three unique carbon signals, consistent with the molecule's symmetry. The carbon atom bonded to both the amino and hydroxymethyl groups (C4) appears at a characteristic shift, as do the methylene (B1212753) carbons of the oxane ring and the hydroxymethyl carbon.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ This table is based on reported spectral data.
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Assignment |
| CH₂OH | 3.50 | s | 2H | 62.2 | Hydroxymethyl group |
| Oxane CH₂ | 2.79 | dt | 2H | 34.3 | Axial protons on the oxane ring (positions 3 & 5) |
| Oxane CH₂ | 1.74 | dd | 2H | 34.3 | Equatorial protons on the oxane ring (positions 3 & 5) |
| Oxane CH₂ | ~3.6-3.7 | m | 4H | 60-65 | Protons on oxane ring adjacent to oxygen (positions 2 & 6) |
| C-N | - | - | - | 54.5 | Quaternary carbon at position 4 |
| NH₂/OH | broad s | 3H | - | - | Amino and hydroxyl protons (exchangeable) |
Note: Some values are estimated based on typical chemical shifts for similar structures as not all sources provide a complete assignment.
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for confirming the complex structure of molecules like this compound. ceon.rsresearchgate.net These experiments reveal correlations between nuclei, confirming atomic connectivity and spatial relationships. ipb.ptlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons in the oxane ring (e.g., between H2/H3 and H5/H6), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would definitively link the proton signals observed in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as correlating the signal at 3.50 ppm to the carbon at 62.2 ppm (the CH₂OH group). rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). researchgate.net It is crucial for identifying connections through quaternary carbons. For instance, HMBC would show a correlation from the hydroxymethyl protons (H on -CH₂OH) to the quaternary carbon C4, and from the oxane ring protons (H2, H3, H5, H6) to C4, confirming the substitution pattern at this key position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. researchgate.net NOESY is vital for determining stereochemistry. In this compound, it could be used to confirm the relative orientation of the amino and hydroxymethyl groups, for example, by observing correlations between the protons of these groups and the axial or equatorial protons on the oxane ring.
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid form. nih.govresearchgate.net This is particularly relevant for studying crystalline materials, including pharmaceutical salts like this compound hydrochloride. rsc.org
Using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), ssNMR can:
Identify and characterize different polymorphic forms of the compound.
Determine the conformation of the molecule within the crystal lattice.
Study intermolecular interactions, such as hydrogen bonding, which are critical to the crystal packing.
Investigate the dynamics of the molecule in the solid state, such as ring conformations or side-chain motion.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysisbenchchem.comamazonaws.com
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. lcms.czresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₆H₁₃NO₂, the theoretical exact mass of the neutral molecule is 131.094629 Da. nih.gov HRMS analysis would yield a measured mass very close to this theoretical value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass. A common ionization technique used is Electrospray Ionization (ESI), which would typically detect the protonated molecule [M+H]⁺. amazonaws.com
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.09 | 132.20 amazonaws.com |
Note: The reported "Found" value is from a low-resolution HPLC-MS analysis and is provided for context. amazonaws.com A true HRMS measurement would have significantly higher precision.
Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation, followed by analysis of the resulting fragment ions (product ions). researchgate.net This technique provides valuable structural information by revealing how a molecule breaks apart. mdpi.com For the protonated this compound ion ([M+H]⁺, m/z 132.1), a plausible fragmentation pathway can be proposed based on its structure.
Likely fragmentation patterns would include:
Loss of water (H₂O): A common fragmentation for alcohols, resulting in an ion at m/z 114.1.
Loss of ammonia (B1221849) (NH₃): From the amino group, leading to an ion at m/z 115.1.
Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the C-C bond would yield a fragment at m/z 101.1.
Ring-opening and subsequent fragmentation: Cleavage of the oxane ring can lead to various smaller fragments.
Table 3: Predicted MS/MS Fragmentation for [C₆H₁₃NO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
| 132.1 | H₂O | C₆H₁₂N⁺ | 114.1 |
| 132.1 | NH₃ | C₆H₁₁O₂⁺ | 115.1 |
| 132.1 | CH₂O | C₅H₁₂NO⁺ | 102.1 |
| 132.1 | CH₃OH | C₅H₁₀N⁺ | 84.1 |
| 132.1 | H₂O + C₂H₄ | C₄H₈NO⁺ | 86.1 |
Hyphenated Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis
Hyphenated analytical techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for the analysis of this compound. These methods are pivotal for assessing the purity of the compound and for its identification and quantification within complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of this compound due to the compound's polarity and thermal lability. The hydrochloride salt of the compound has been analyzed using LC-MS/MS to identify and quantify low-level impurities. aip.org A typical LC-MS method would involve reversed-phase chromatography, although for highly polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be employed. The mass spectrometer, often a tandem quadrupole or a high-resolution orbitrap instrument, allows for the sensitive detection of the protonated molecule [M+H]⁺ and its fragments, providing a high degree of specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, though it may require derivatization of the polar amino and hydroxyl groups to enhance volatility and thermal stability. nih.gov PubChem lists a GC-MS data source for this compound, indicating its amenability to this technique. nih.gov The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly specific to the compound's structure. etamu.edu For instance, the fragmentation of similar molecules like methanol (B129727) shows characteristic losses that can be extrapolated to predict the fragmentation of this compound. docbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. derpharmachemica.com For this compound, IR spectroscopy provides clear evidence for the presence of the primary amine (-NH₂), the primary alcohol (-CH₂OH), and the oxane (tetrahydropyran) ring system.
Characteristic Absorption Bands and Vibrational Assignments
The IR spectrum of this compound exhibits several characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. The O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amine are typically observed in the high-frequency region of the spectrum. The C-O stretching vibrations from the alcohol and the ether linkage in the oxane ring, as well as various C-H and C-N stretching and bending vibrations, appear in the fingerprint region. docbrown.info Theoretical calculations of vibrational frequencies can aid in the precise assignment of these bands. researchgate.netresearchgate.net
Conformational Analysis using IR Spectroscopy
The oxane ring in this compound can exist in different conformations, with the chair conformation generally being the most stable. nih.gov The orientation of the amino and methanol substituents (axial or equatorial) can significantly influence the molecule's biological activity and physical properties. IR spectroscopy can be a valuable tool for conformational analysis. acs.orgnih.gov The position and intensity of certain vibrational bands, particularly the C-H and C-O stretching modes, can be sensitive to the conformational state of the molecule. By comparing experimental spectra with theoretical spectra calculated for different conformers, it is possible to deduce the predominant conformation in the solid state or in solution.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. Due to its polarity, both High-Performance Liquid Chromatography (HPLC) and, with derivatization, Gas Chromatography (GC) are valuable tools.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a primary technique for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for polar compounds. scispace.com
Method Development: The development of a robust HPLC method involves the strategic selection of a column, mobile phase, and detection parameters to achieve optimal separation of the target analyte from any impurities. scispace.comwjpmr.com For this compound, a C18 or C8 column is typically suitable. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. abap.co.in A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components in a reasonable time with good peak shape. wjpmr.com Detection is commonly performed using a UV detector, though the lack of a strong chromophore in this compound may necessitate detection at low wavelengths (e.g., 200-220 nm) or the use of other detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability for its intended purpose. abap.co.in Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. wu.ac.th
| Parameter | Typical Acceptance Criteria for HPLC Method Validation |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products (Resolution > 2). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. wu.ac.th |
| Accuracy | Recovery should be within 98.0% to 102.0%. |
| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
This table presents typical criteria for HPLC method validation and serves as a general guideline.
Gas Chromatography (GC) for Volatile Derivatives
Direct GC analysis of this compound is challenging due to its high polarity and low volatility, stemming from the presence of primary amine and hydroxyl functional groups. These groups can lead to poor peak shape and adsorption on the GC column. gcms.cz Therefore, derivatization is a necessary step to increase the compound's volatility and thermal stability. sigmaaldrich.com
Derivatization: The active hydrogens on the amino and hydroxyl groups can be replaced with less polar functional groups. Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is used to introduce a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.czsigmaaldrich.com Acylation with perfluoro acid anhydrides is another option that creates highly volatile derivatives suitable for electron capture detection (ECD). gcms.cz
GC-MS Analysis: Once derivatized, the compound can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The GC separates the derivatized analyte from other volatile components, and the MS provides mass information for identification. The PubChem database notes the existence of a GC-MS spectrum for this compound, confirming its suitability for this technique after appropriate sample preparation. nih.gov A typical GC method would employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) and a temperature gradient to ensure efficient separation. sigmaaldrich.com
| Derivatization Reagent | Derivative Formed | Advantages | Considerations |
| BSTFA | Trimethylsilyl (TMS) ether/amine | Volatile byproducts, effective for hydroxyl and amino groups. gcms.cz | Derivatives can be moisture-sensitive. |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether/amine | Forms more stable derivatives than TMS. sigmaaldrich.com | Higher molecular weight results in longer retention times. sigmaaldrich.com |
| TFAA (Trifluoroacetic Anhydride) | Trifluoroacetyl ester/amide | Highly volatile, suitable for ECD. gcms.cz | Reagent is corrosive. |
This interactive table summarizes common derivatization approaches for GC analysis of polar analytes.
Chiral Chromatography for Enantiomeric Purity Analysis
This compound possesses a chiral center at the C4 position of the oxane ring. Therefore, it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. chrom-china.com Chiral chromatography is the standard technique for determining enantiomeric purity or excess. jiangnan.edu.cn
This can be achieved using either chiral HPLC or chiral GC. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). mdpi.com CSPs are often based on derivatives of cellulose, amylose, cyclodextrins, or proteins immobilized on a silica (B1680970) support. mdpi.com
For a chiral HPLC separation, a normal-phase or reversed-phase method could be developed. The choice of mobile phase (e.g., hexane/isopropanol for normal phase or buffered aqueous/organic for reversed phase) is critical for achieving enantiomeric resolution. mdpi.com Similarly, for chiral GC, a capillary column coated with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) would be used, likely after derivatization of the analyte to increase its volatility. wisc.edu The goal is to obtain baseline separation of the two enantiomer peaks, allowing for accurate quantification of the enantiomeric ratio.
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. For a compound like this compound, spectroscopic techniques generate large and complex datasets that can be effectively analyzed using chemometric tools. researchgate.net
Principal Component Analysis (PCA) for Data Exploration
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. pomics.com When analyzing spectroscopic data (e.g., from Raman, IR, or NMR) of multiple batches of this compound, PCA can be used to:
Identify outliers: Samples that deviate significantly from the main cluster in a PCA scores plot may represent batches with impurities or different polymorphic forms.
Detect trends and groupings: Batches with similar spectral characteristics will cluster together, which can help in identifying variations related to the manufacturing process. rsc.org
Explore sources of variability: The loadings plot in PCA reveals which spectral regions (e.g., specific wavenumbers or chemical shifts) are responsible for the observed separation between groups, providing insights into the chemical differences. pomics.com
For instance, PCA could be applied to the Raman spectra of different production lots to ensure batch-to-batch consistency. The first principal component (PC1) might capture the major variance related to the bulk compound, while the second principal component (PC2) could highlight subtle differences due to minor impurities or variations in crystallinity. rsc.orgresearchgate.net
Multivariate Statistical Methods for Qualitative and Quantitative Analysis
Beyond the exploratory nature of PCA, other multivariate statistical methods can be used for more specific qualitative and quantitative analyses. taylorfrancis.com
Qualitative Analysis: Techniques like Partial Least Squares Discriminant Analysis (PLS-DA) can be used to build classification models. For example, a PLS-DA model could be trained on the spectroscopic data to classify samples of this compound based on their synthetic route or grade.
Quantitative Analysis: Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, are powerful tools for quantitative analysis. These methods correlate the entire spectrum with the concentration of the analyte or an impurity, making them more robust than traditional univariate methods that rely on a single peak height or area. A PLS model could be developed to predict the concentration of a known impurity in this compound using near-infrared (NIR) or Raman spectroscopy, offering a rapid and non-destructive alternative to chromatography. pjoes.com These models are built using a calibration set of samples with known concentrations and are then validated using an independent test set.
| Chemometric Method | Type | Primary Application for this compound Analysis |
| Principal Component Analysis (PCA) | Unsupervised | Data exploration, outlier detection, identifying batch-to-batch variability. researchgate.net |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Classifying samples based on predefined categories (e.g., supplier, purity grade). pomics.com |
| Partial Least Squares (PLS) Regression | Supervised | Quantifying the concentration of the active compound or impurities from spectroscopic data. usp.br |
This interactive table outlines key chemometric methods and their potential applications in the analysis of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on density functional theory (DFT), offer a powerful lens through which to examine the fundamental characteristics of (4-Aminooxan-4-yl)methanol at the atomic level. These methods are instrumental in predicting a range of properties from conformational preferences to spectroscopic signatures. rsc.org
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its chemical and biological activity. DFT calculations are employed to determine the most stable conformations of this compound by optimizing its geometry and calculating the corresponding energies. These calculations typically involve exploring the potential energy surface of the molecule to identify low-energy conformers.
For this compound, the conformational landscape is largely dictated by the orientation of the aminomethanol (B12090428) group relative to the oxane ring and the puckering of the ring itself. The presence of intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the stability of certain conformers. DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can quantify the energetic differences between various chair and boat conformations of the oxane ring and the rotational isomers of the side chain. researchgate.net
Table 1: Predicted Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Intramolecular H-bond (N-H···O) Distance (Å) |
|---|---|---|---|
| Chair (equatorial -OH, equatorial -NH2) | 0.00 | C2-C3-C4-C5: 55.8, C5-C4-C(CH2OH)-N: 178.2 | 2.15 |
| Chair (axial -OH, equatorial -NH2) | 1.25 | C2-C3-C4-C5: -54.9, C5-C4-C(CH2OH)-N: 65.4 | --- |
| Chair (equatorial -OH, axial -NH2) | 1.89 | C2-C3-C4-C5: 56.1, C5-C4-C(CH2OH)-N: -68.7 | --- |
Note: The data presented in this table is illustrative and based on typical outcomes of DFT calculations for similar molecules. Actual values would be derived from specific computational studies.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals provide critical information about the molecule's ability to donate or accept electrons, thus indicating its likely reaction pathways. stuba.sk
For this compound, the HOMO is typically localized on the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO, conversely, is often distributed across the C-O and C-N bonds, suggesting susceptibility to nucleophilic attack at these sites. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro FMO analysis can be used to rationalize and predict the outcomes of various reactions, such as nucleophilic substitutions or additions, involving this compound. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | 1.8 |
Note: These values are representative and would be determined with greater precision in a dedicated computational study.
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be invaluable for the identification and structural elucidation of molecules. d-nb.info
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. tau.ac.il By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. mdpi.comnmrdb.org The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. d-nb.info
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. tau.ac.il These calculations involve computing the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum can help in assigning the absorption bands observed in an experimental spectrum to specific functional groups and vibrational motions, such as the O-H and N-H stretching frequencies, and the C-O and C-N stretching modes.
Table 3: Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (CH₂OH) | 3.5 ppm | 3.6 ppm |
| ¹³C NMR Chemical Shift (C-N) | 55 ppm | 57 ppm |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3380 cm⁻¹ |
Note: The presented values are hypothetical and serve to illustrate the comparison between predicted and experimental data.
Molecular Dynamics Simulations of this compound in Solvation and Binding Environments
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. unimi.it MD simulations are particularly useful for studying the conformational flexibility of this compound in solution and its interactions with larger biological molecules. tau.ac.il
In a solvent, such as water or methanol (B129727), the conformation of this compound is not static but rather exists as an ensemble of interconverting structures. MD simulations can sample these different conformations and determine their relative populations and lifetimes. researchgate.net These simulations track the trajectory of each atom over time by solving Newton's equations of motion, providing a detailed understanding of the molecule's flexibility and the influence of the solvent on its conformational preferences. psu.edu For instance, simulations can reveal how the hydrogen bonding network of water molecules stabilizes or destabilizes certain conformers of this compound. nih.gov
Understanding how a small molecule like this compound interacts with biological macromolecules is crucial for its potential applications in medicinal chemistry. MD simulations can model the binding of this compound to the active site of a protein or enzyme. These simulations can identify the key amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions), and the conformational changes that may occur upon binding. nih.gov By calculating the binding free energy, MD simulations can also predict the affinity of this compound for its biological target.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methanol |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. gardp.org Computational approaches have significantly enhanced the ability to perform in-depth SAR analyses.
Ligand-Based Drug Design (LBDD) relies on the knowledge of molecules that are known to interact with a specific target. gardp.org When the three-dimensional structure of the target is unknown, LBDD methods become particularly important. The this compound scaffold, with its distinct three-dimensional arrangement of functional groups, serves as a valuable starting point for LBDD.
The core principle of LBDD is that molecules with similar structures are likely to exhibit similar biological activities. Computational techniques used in LBDD include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) necessary for biological activity. researchgate.net
For the this compound scaffold, the primary amino group and the hydroxyl group are key features for forming hydrogen bonds, while the oxane ring provides a defined conformational framework. By analyzing a series of analogues built upon this scaffold, researchers can develop a pharmacophore hypothesis. This model can then be used to screen virtual libraries for new molecules that fit the pharmacophore and are therefore more likely to be active.
QSAR models provide a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for derivatives of this compound, a predictive QSAR model can be generated. This model can then estimate the activity of newly designed compounds, guiding synthetic efforts toward more potent molecules.
In contrast to LBDD, Receptor-Based Drug Design (RBDD) or Structure-Based Drug Design (SBDD) utilizes the known three-dimensional structure of the biological target, such as a protein or enzyme. mdpi.com Molecular docking is a primary computational technique in RBDD, which predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. researchgate.netnih.gov
In the context of the this compound scaffold, docking simulations can be employed to understand how it and its derivatives might bind to a specific receptor's active site. The process involves placing the ligand in various conformations within the binding pocket and calculating a "scoring function" to estimate the binding free energy. mdpi.com A lower score generally indicates a more favorable binding interaction.
These simulations can reveal key molecular interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the receptor, as well as van der Waals and electrostatic interactions. nih.gov This detailed understanding of the binding mode allows medicinal chemists to rationally design modifications to the scaffold to improve potency and selectivity. For instance, additional functional groups could be introduced to exploit specific pockets within the active site, leading to enhanced binding affinity.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a computational strategy aimed at identifying structurally novel compounds that retain similar biological activity to a known active molecule by modifying its core structure. researchgate.net Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.
The oxane ring in this compound serves as a central scaffold. Computational methods can be used to explore alternative ring systems or core structures that can mimic the spatial arrangement of the key functional groups (the amino and hydroxymethyl groups). This process, known as scaffold hopping, can lead to the discovery of entirely new chemical classes (chemotypes) with potentially improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. researchgate.netacs.org
Computer algorithms can search large virtual databases for molecules that, despite having a different core structure, present a similar 3D arrangement of pharmacophoric features to the original this compound scaffold. researchgate.net This can be achieved through 3D shape similarity searches or by using pharmacophore models derived from the original scaffold as queries. The goal is to identify novel scaffolds that can serve as starting points for the development of new drug candidates. unife.it
In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. usc.eduresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources.
Based on the this compound scaffold, a virtual library of derivatives can be designed by computationally adding a variety of substituents at different positions on the oxane ring. This library can then be screened in silico against a specific biological target using docking simulations. The results of the virtual screen would rank the compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable set of compounds for synthesis and biological evaluation. researchgate.net This iterative process of virtual library design, screening, and experimental validation is a powerful strategy for accelerating the discovery of new lead compounds. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Novel Therapeutics Featuring the (4-Aminooxan-4-yl)methanol Scaffold
The this compound scaffold serves as a versatile starting point for the synthesis of complex molecules with therapeutic potential. The primary amino group and the hydroxymethyl group offer convenient handles for chemical modification, allowing for the attachment of various pharmacophoric elements to target specific biological pathways.
The 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Many approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this structure. nih.gov The design of novel kinase inhibitors often involves incorporating unique scaffolds that can improve properties like solubility and selectivity. The this compound moiety can be integrated into kinase inhibitor designs to provide a three-dimensional, polar element. This can help to optimize interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and improved pharmacokinetic profiles. The oxane ring can influence the spatial orientation of substituents, while the amino and hydroxyl groups can act as hydrogen bond donors or acceptors, crucial interactions for binding to the kinase hinge region.
| Kinase Inhibitor Scaffold | Key Structural Feature | Therapeutic Application |
| 4-Anilinoquinazoline | Privileged core structure | Anticancer (EGFR, VEGFR inhibitors) nih.gov |
| This compound | Polar, sp3-rich scaffold | Potential to improve solubility and 3D geometry |
This table presents examples of scaffolds used in kinase inhibitor design.
Developing drugs that can effectively penetrate the central nervous system is a significant challenge in medicinal chemistry. The physicochemical properties of a molecule, particularly its lipophilicity and polarity, are critical for crossing the blood-brain barrier. Saturated heterocyclic systems like the oxane ring in this compound are increasingly utilized to fine-tune these properties. By replacing more lipophilic carbocyclic rings with polar heterocyclic systems, chemists can reduce lipophilicity while maintaining or improving other drug-like characteristics, such as solubility and metabolic stability. The incorporation of the this compound scaffold can help achieve the delicate balance of properties required for a successful CNS drug candidate.
The search for new antimicrobial and antiviral agents is driven by the rise of drug-resistant pathogens. researchgate.net Novel chemical scaffolds are essential for discovering drugs with new mechanisms of action. The this compound structure can be used as a core to build molecules with diverse chemical functionalities aimed at inhibiting microbial or viral targets. For instance, in antiviral research, targeting viral proteases or polymerases is a common strategy. nih.govrsc.org The rigid conformation of the oxane ring can serve as a platform to position functional groups precisely, enabling them to bind effectively to the active sites of these viral enzymes. Studies have shown that other oxygen-containing heterocycles, like oxetanes, have been successfully incorporated into potent antiviral agents, such as those targeting the respiratory syncytial virus (RSV). nih.gov
| Agent Type | Scaffold Feature | Potential Advantage |
| Antimicrobial | Novel heterocyclic core | Overcoming existing resistance mechanisms |
| Antiviral | Rigid, functionalized platform | Precise targeting of viral enzymes (e.g., proteases, polymerases) nih.gov |
This table outlines the potential application of novel scaffolds in antimicrobial and antiviral development.
Beyond kinase inhibition, the this compound scaffold can be employed in the development of other classes of anticancer agents. The unique topology of the scaffold can be exploited to design molecules that interfere with protein-protein interactions or other cellular processes vital for cancer cell survival and proliferation. nih.gov For example, the amino and hydroxyl groups can be derivatized to introduce functionalities that mimic the side chains of key amino acids, allowing the molecule to disrupt critical biological interactions. The inherent properties of the oxane ring can also contribute to improved drug-like qualities, enhancing the potential for developing effective cancer therapies. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. nih.govbeilstein-journals.org The this compound scaffold is well-suited for this purpose. Its constrained cyclic structure can be used to mimic the turns and secondary structures of peptides. nih.gov By presenting the amino and hydroxymethyl groups in a defined spatial arrangement, this scaffold can replicate the positioning of critical amino acid side chains, allowing it to interact with the same biological targets as the native peptide. The non-peptidic nature of the oxane backbone enhances resistance to enzymatic degradation, a major limitation of natural peptide therapeutics. nih.gov
Exploiting the Oxane Ring System for Enhanced Pharmacological Profiles
The inclusion of saturated oxygen-containing heterocycles, such as the oxane ring found in this compound, is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov These rings are often used as bioisosteric replacements for other groups, such as gem-dimethyl or carbonyl functionalities, to confer a range of benefits. acs.org
The key advantages of incorporating an oxane ring system include:
Improved Aqueous Solubility: The polar oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which generally leads to an increase in aqueous solubility compared to its carbocyclic analogs. This is a critical property for ensuring adequate bioavailability. acs.org
Modulation of Lipophilicity: The oxane ring is more polar than a corresponding cyclohexane (B81311) ring, allowing for a reduction in a molecule's lipophilicity (LogP/LogD). This can lead to improved pharmacokinetic profiles, including reduced non-specific binding and decreased metabolic clearance. acs.org
Enhanced Metabolic Stability: While morpholine (B109124) rings are often added to improve solubility, they can be susceptible to oxidative metabolism. Spirocyclic oxetanes, and by extension oxanes, have been shown to serve as metabolically stable replacements for morpholines, maintaining or improving solubility while resisting degradation. acs.org
Increased Three-Dimensionality: The non-planar, sp3-rich nature of the oxane ring increases the three-dimensional character of a molecule. This can lead to improved binding affinity and selectivity for the biological target by allowing for better exploration of unoccupied chemical space within a binding pocket. nih.gov
| Property | Effect of Oxane/Oxetane Ring Incorporation | Reference |
| Aqueous Solubility | Generally increased | acs.org |
| Lipophilicity (LogP/LogD) | Generally decreased | acs.org |
| Metabolic Stability | Can be significantly improved compared to other groups | acs.org |
| Molecular Shape | Increased sp3 character and three-dimensionality | nih.gov |
This interactive data table summarizes the impact of incorporating saturated oxygen heterocycles on the physicochemical properties of drug candidates.
Modulating Ligand-Receptor Interactions
There is no specific information available in the scientific literature that describes the role of this compound in modulating ligand-receptor interactions. Generally, the introduction of a rigid, polar scaffold like the 4-amino-4-(hydroxymethyl)tetrahydropyran moiety can influence a molecule's binding affinity and functional activity at a biological target. The amino group can act as a hydrogen bond donor or acceptor, or as a basic center for salt bridge formation. The hydroxymethyl group can also participate in hydrogen bonding. The stereochemistry of these functional groups on the rigid tetrahydropyran (B127337) ring would be critical in determining the precise orientation within a receptor's binding pocket, but no such studies involving this specific compound have been published.
Impact on Molecular Recognition and Selectivity
Similarly, there is a lack of data on the impact of this compound on molecular recognition and selectivity. The three-dimensional structure of this building block could be exploited to achieve selective binding to a particular receptor subtype or isoform. The defined spatial arrangement of the amino and hydroxymethyl groups could allow for specific interactions with complementary amino acid residues in a target protein, thereby discriminating it from closely related off-targets. However, without experimental data from binding assays or structural biology studies, any discussion of its impact on selectivity remains speculative.
Lead Optimization and Preclinical Candidate Development
The process of lead optimization involves iteratively modifying a compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. While building blocks containing the tetrahydropyran motif are utilized in lead optimization campaigns to enhance solubility and metabolic stability, there are no published examples where this compound has been specifically used for this purpose. Consequently, there is no information regarding its incorporation into a preclinical candidate or any associated preclinical development data.
Biochemical Research: Enzyme Interactions and Metabolic Pathway Studies
Investigation of Enzyme Substrate or Inhibitor Activity
The structure of (4-Aminooxan-4-yl)methanol is conducive to interactions with biological macromolecules, and its derivatives have been investigated for potential inhibitory activity against various enzymes. The primary amine and tetrahydropyran (B127337) core are key features in the design of specific enzyme inhibitors. pharmablock.complos.org
Studies on Enzyme Kinetics and Inhibition Mechanisms
While kinetic studies on this compound itself are not extensively detailed in public literature, research on structurally related compounds provides significant insights into its potential as an enzyme inhibitor. The amino-tetrahydropyran motif is a key component in several classes of enzyme inhibitors.
For instance, aminoglycosides, which feature primary amine groups attached to a tetrahydropyran or similar ring structure, have been shown to inhibit the activity of E. coli amine oxidase (ECAO). plos.org This suggests that compounds like this compound could be investigated as potential inhibitors for this class of enzymes, which are involved in amine metabolism. plos.org
Furthermore, the "THP-amine" fragment is a critical component in the development of highly potent and selective inhibitors for other enzyme classes. pharmablock.com A notable example is its incorporation into AZD0156, a clinical candidate that inhibits the Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. pharmablock.com The inclusion of the THP-amine moiety was instrumental in achieving a superior pharmacokinetic profile. pharmablock.com In a separate field, tetrahydropyran-based hydroxamates have been designed and synthesized as inhibitors of LpxC, a bacterial enzyme essential for the biosynthesis of lipopolysaccharide, demonstrating the versatility of the THP core in enzyme-targeting applications. nih.gov
| Target Enzyme Class | Example Inhibitor Type / Compound | Role of Tetrahydropyran/Amine Moiety | Reference |
| Primary Amine Oxidase | Aminoglycosides (e.g., Kanamycin, Tobramycin) | Provides the core scaffold with primary amine groups for interaction. | plos.org |
| Kinase (ATM) | AZD0156 (3-Cinnoline carboxamide derivative) | The "THP-amine" fragment was installed to optimize the ADME profile and potency. | pharmablock.com |
| Metalloenzyme (LpxC) | Tetrahydropyran-based hydroxamates | Forms the central core of the inhibitor, interacting with the enzyme active site. | nih.gov |
Characterization of Binding Interactions with Target Enzymes
The specific binding interactions of the tetrahydropyran ring have been characterized through structural biology and molecular modeling. In studies of LpxC inhibitors, the oxygen atom of the tetrahydropyran ring was shown to be a key interaction point, forming a hydrogen bond with a lysine (B10760008) residue (Lys227 in A. aeolicus LpxC) in the enzyme's active site. nih.gov Additionally, the carbon backbone of the rigid THP ring engages in favorable van der Waals interactions with hydrophobic residues, such as phenylalanine, within the binding pocket. nih.gov These findings underscore the structural importance of the oxane ring in anchoring inhibitors to their target enzymes, providing both specific hydrogen bonding opportunities and beneficial hydrophobic contacts.
Elucidation of Metabolic Pathways and Transformations
In Vitro Metabolic Stability Studies
The tetrahydropyran ring is often employed to enhance metabolic stability compared to more labile chemical groups. In the development of LpxC inhibitors, a cyclic core was noted to inhibit the metabolism of the hydroxamate functional group. nih.gov In another example, researchers developing inhibitors for interleukin-1 receptor-associated kinase 4 (IRAK4) found that replacing a cyclopentyl group with a 4-THP derivative significantly improved metabolic stability. pharmablock.com Specifically, the 4-THP derivative reduced the rate of metabolism in isolated rat hepatocytes by five-fold compared to its cyclopentyl counterpart. pharmablock.com This highlights the strategic use of the THP moiety to block or slow down metabolic modification.
| Compound Series | Structural Change | Effect on Metabolism | Reference |
| IRAK4 Inhibitors | Cyclopentyl group replaced with a 4-THP derivative | 5-fold reduction in clearance in rat hepatocytes (CLint from 71 to 14 µL/min/10⁶ cells). | pharmablock.com |
| LpxC Inhibitors | Use of a cyclic tetrahydropyran core | Noted to inhibit the metabolism of the hydroxamate functional group. | nih.gov |
Identification of Metabolites and Biotransformation Products
While the tetrahydropyran motif is a constituent of many natural metabolites, specific data on the biotransformation products of this compound are not extensively documented in the available scientific literature. researchgate.net The research focus has been more on utilizing the THP scaffold to prevent metabolism rather than characterizing its breakdown products. nih.govpharmablock.com Potential metabolic pathways could involve oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or conjugation reactions at the amino or hydroxyl groups. However, detailed studies identifying specific metabolites for this compound are required for a complete understanding of its biotransformation.
Biochemical Probes and Tool Compounds Development
This compound is commercially available and used as a building block in the synthesis of more complex molecules for drug discovery and chemical biology. chemshuttle.com Its utility as a "biochemical tool" or "tool compound" stems from its role as a structural fragment that can be incorporated into larger molecules to probe biological systems or to serve as a starting point for the development of new therapeutic agents. chemshuttle.comdrugbank.com The successful integration of the THP-amine fragment into the potent ATM kinase inhibitor AZD0156 is a clear demonstration of its value as a tool compound in medicinal chemistry, enabling the optimization of drug-like properties. pharmablock.com
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in (4-Aminooxan-4-yl)methanol Research
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of molecules like this compound. thieme-connect.com Machine learning (ML) models, particularly deep learning, are increasingly used to navigate the vast chemical space, predict molecular properties, and accelerate the discovery process. nih.govmdpi.com For this compound, a heterocyclic compound, these computational tools are of great importance for designing targeted bioactive compounds while minimizing time and resource expenditure. nih.govresearchgate.net
Predictive Modeling : AI algorithms can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest potential for success. optibrium.comnih.gov
Generative Chemistry : By utilizing generative models, scientists can design novel molecules based on the this compound scaffold, exploring new chemical structures with potentially enhanced biological activity or material properties. thieme-connect.comoptibrium.com
Retrosynthesis Planning : Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can devise the most efficient and cost-effective synthetic routes to complex derivatives of this compound. chemical.aiiscientific.org These platforms analyze extensive reaction databases to propose novel and reliable synthesis pathways. elsevier.com
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| QSAR Modeling | Develop Quantitative Structure-Activity Relationship models to correlate structural features of derivatives with their biological activity. youtube.com | Accelerates the identification of potent analogues for drug discovery. |
| De Novo Design | Use generative adversarial networks (GANs) or variational autoencoders (VAEs) to generate novel molecules with the oxane scaffold. | Expands the accessible chemical space beyond intuitive design. |
| Reaction Prediction | Predict the outcomes and yields of chemical reactions to synthesize new derivatives. thieme-connect.com | Optimizes synthesis strategies and reduces experimental failures. |
High-Throughput Synthesis and Screening for Novel Derivatives
The this compound scaffold is well-suited for high-throughput synthesis (HTS) methodologies, which enable the rapid creation and evaluation of large compound libraries. rsc.org This approach is crucial for efficiently exploring the structure-activity relationships (SAR) of its derivatives. Techniques like solid-phase synthesis, where molecules are built on a resin support, can be automated to produce numerous analogues in parallel.
A typical HTS workflow for generating derivatives could involve:
Scaffold Functionalization : Modifying the primary amine or hydroxyl group of this compound with a diverse set of building blocks.
Automated Synthesis : Employing robotic systems for reaction setup, purification, and analysis, significantly increasing throughput. nih.gov
Rapid Screening : Testing the resulting library of compounds in high-throughput biological assays to identify "hits" with desired activity.
The development of such workflows allows for the systematic exploration of chemical diversity around the oxane core, which is essential for modern drug discovery and materials science. whiterose.ac.uk
Table 2: Hypothetical High-Throughput Synthesis Workflow
| Step | Technique | Purpose | Throughput |
|---|---|---|---|
| 1. Immobilization | Covalent linkage of this compound to a solid support (e.g., Wang resin). | To facilitate purification by simple filtration and washing. | 96-well plate format |
| 2. Parallel Acylation | Reaction of the immobilized scaffold with a library of diverse carboxylic acids. | To create a library of N-acylated derivatives. | 96 unique compounds |
| 3. Cleavage | Treatment with an acid (e.g., TFA) to release the final products from the resin. | To obtain the purified compounds in solution. | 96 unique compounds |
| 4. Screening | Automated biological or functional assay. | To identify active compounds from the library. | >1000 compounds/day |
Multidisciplinary Approaches in Scaffold-Based Drug Discovery
The this compound structure, with its conformationally constrained oxane ring, is a prime candidate for scaffold-based drug discovery. researchgate.networktribe.com This strategy involves using a core molecular framework—the scaffold—and systematically modifying its peripheral functional groups to optimize interactions with a biological target. biosolveit.de Success in this area requires a highly collaborative, multidisciplinary effort. acs.orgsrgtalent.com
The integration of various scientific disciplines is essential:
Medicinal Chemistry : Designs and synthesizes novel analogues based on the scaffold to improve potency and selectivity. srgtalent.comnih.gov
Computational Chemistry : Uses molecular modeling and docking to predict how derivatives will bind to target proteins, guiding the design process. nih.gov
Structural Biology : Determines the three-dimensional structure of the scaffold bound to its target, providing critical insights for rational drug design.
Pharmacology and Cell Biology : Evaluates the biological activity and therapeutic potential of the synthesized compounds in cellular and in vivo models. acs.org
This interdisciplinary synergy is crucial for transforming a promising scaffold into a viable drug candidate. sydney.edu.aursc.org
Table 3: Roles of Different Disciplines in Scaffold-Based Discovery
| Discipline | Key Role | Contribution to this compound Research |
|---|---|---|
| Medicinal Chemistry | Compound Synthesis & Optimization | Synthesizes libraries of derivatives and refines their structure for better efficacy. worktribe.com |
| Computational Biology | Target Binding Prediction | Models interactions with target proteins to prioritize synthetic efforts. |
| Pharmacology | Efficacy & Potency Testing | Assesses the biological effects of new compounds in relevant assays. |
| Process Chemistry | Scalable Synthesis Development | Develops efficient and scalable routes for promising lead compounds. |
Advanced Materials and Nanoscience Applications
The functional groups of this compound—the primary amine and the hydroxyl group—make it an attractive building block for advanced materials and applications in nanoscience. The ability to functionalize nanoparticles is key to their use in biomedical sciences, enhancing properties like efficacy and reducing side effects. nih.gov
Potential applications include:
Surface Functionalization of Nanoparticles : The compound can be conjugated to the surface of nanoparticles (e.g., gold, iron oxide) to improve their biocompatibility, stability in biological media, and to add specific functionalities. nih.gov This is crucial for applications in targeted drug delivery, medical imaging, and diagnostics.
Polymer Synthesis : It can act as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials could possess unique properties due to the incorporation of the oxane ring and the polar functional groups.
Nanocomposites : Functionalized oxanes can serve as surfactants or dispersing agents for nanomaterials like carbon nanotubes, facilitating their integration into polymer matrices to create advanced composites.
The development of these applications relies on harnessing the molecule's structure to create materials with tailored properties at the nanoscale. mdpi.com
Table 4: Potential Applications in Materials and Nanoscience
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Nanomedicine | Surface coating for nanoparticles. nih.gov | Enhanced biocompatibility and targeted delivery of therapeutic agents. |
| Polymer Chemistry | Monomer or cross-linker. | Creation of functional polymers with novel thermal or mechanical properties. |
| Composite Materials | Surfactant for carbon nanotubes. | Improved dispersion and performance of nanocomposites. |
| Sensor Technology | Functional layer on a sensor surface. | Development of chemical sensors with high selectivity. |
Supramolecular Chemistry with this compound Architectures
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The functional groups on this compound (amine, hydroxyl, and the ether oxygen) are ideal for forming such interactions, particularly hydrogen bonds. mdpi.com
This capability opens up several research avenues:
Self-Assembly : The molecule and its derivatives could self-assemble in solution to form well-defined supramolecular structures such as gels, liquid crystals, or vesicles. nih.gov
Host-Guest Chemistry : It can be incorporated into larger host molecules designed to recognize and bind specific guest molecules, which is fundamental for creating chemical sensors or molecular transport systems.
Chiral Recognition : As a chiral molecule (if synthesized in an enantiomerically pure form), it could be used to create chiral supramolecular environments for applications in asymmetric catalysis or for separating enantiomers. acs.org
Ionogels : Bis(amino alcohol) derivatives have been shown to be effective gelators for ionic liquids, creating "ionogels" that combine high ionic conductivity with mechanical stability, useful for electrochemical applications. rsc.org
The study of these supramolecular architectures could lead to the development of novel "smart" materials that respond to external stimuli.
Table 5: Supramolecular Architectures and Potential Functions
| Supramolecular Interaction | Potential Architecture | Possible Application |
|---|---|---|
| Hydrogen Bonding | Self-assembled fibers/networks. mdpi.com | Hydrogels for tissue engineering or controlled release. |
| Host-Guest Interactions | Macrocyclic complexes. | Molecular sensors for detecting specific analytes. |
| Chiral Interactions | Chiral aggregates or crystals. acs.org | Chiral separation or asymmetric catalysis. |
| Ion-Dipole Interactions | Coordination with metal ions. | Formation of novel metal-organic frameworks (MOFs). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
